molecular formula C33H33N5 B15109618 8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B15109618
M. Wt: 499.6 g/mol
InChI Key: JAEMGWQLGMOCTJ-UHFFFAOYSA-N
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Description

8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further reactions to introduce the piperazine and diphenylmethyl groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

8-[4-(diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle control and apoptosis induction .

Properties

Molecular Formula

C33H33N5

Molecular Weight

499.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C33H33N5/c1-24-30(25-12-5-2-6-13-25)32-34-29-19-11-18-28(29)33(38(32)35-24)37-22-20-36(21-23-37)31(26-14-7-3-8-15-26)27-16-9-4-10-17-27/h2-10,12-17,31H,11,18-23H2,1H3

InChI Key

JAEMGWQLGMOCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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